Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride
Overview
Description
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride typically involves the reaction of tert-butyl glycinate with cyclopropylmethylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride is widely used in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl glycinate hydrochloride
- Cyclopropylmethylamine
- Tert-butyl 2-aminoacetate hydrochloride
Uniqueness
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride is unique due to its combination of the tert-butyl ester and cyclopropylmethylamine moieties. This structural uniqueness imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₁₃H₁₈ClN₃O₂
- CAS Number : 1132-61-2
The compound is characterized by its tert-butyl group, cyclopropylmethyl amine moiety, and acetate functional group, which contribute to its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in signaling pathways related to inflammation and cellular proliferation.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes such as GSK-3β, which plays a critical role in various cellular processes including metabolism and cell cycle regulation .
- Receptor Modulation : It may also interact with specific receptors, potentially influencing pathways associated with neuroprotection and anti-inflammatory responses .
In Vitro Studies
- Cytotoxicity Assays : Research has demonstrated that this compound exhibits varying degrees of cytotoxicity across different cell lines. For instance, in mouse hippocampal neuronal cells (HT-22), the compound showed a significant decrease in cell viability at higher concentrations (≥10 µM), indicating potential cytotoxic effects .
- Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce nitric oxide (NO) production and interleukin-6 (IL-6) levels in BV-2 microglial cells. Results indicated that it significantly decreased both NO and IL-6 levels, suggesting anti-inflammatory properties .
- Protease Inhibition : Studies have indicated that the compound can inhibit protease activity, which is crucial for various physiological processes including digestion and immune response .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Model | Concentration Range | Observed Effect |
---|---|---|---|
Cytotoxicity | HT-22 | 0.1 - 100 µM | Decreased viability at ≥10 µM |
Anti-inflammatory | BV-2 | 1 - 10 µM | Reduced NO and IL-6 levels |
Protease Inhibition | Various | Not specified | Significant inhibition observed |
Research Highlights
- A study focused on the structure-based discovery of compounds similar to this compound revealed that modifications in the cyclopropyl group significantly affected biological activity, particularly in terms of enzyme inhibition .
- Another investigation into related compounds emphasized the importance of substituents on the cyclopropyl ring in modulating anti-inflammatory effects, suggesting a structure-activity relationship that could guide future drug development efforts .
Properties
IUPAC Name |
tert-butyl 2-(cyclopropylmethylamino)acetate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-11-6-8-4-5-8;/h8,11H,4-7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMQDFXLAVIZOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1CC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909327-88-3 | |
Record name | Glycine, N-(cyclopropylmethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909327-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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